Tolimidone

Beschreibung

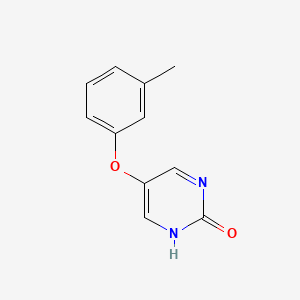

a Lyn kinase activator and antidiabetic agent; structure in first source

Eigenschaften

IUPAC Name |

5-(3-methylphenoxy)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-3-2-4-9(5-8)15-10-6-12-11(14)13-7-10/h2-7H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQILFPVRNHTIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CNC(=O)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194786 | |

| Record name | Tolimidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41964-07-2 | |

| Record name | 5-(3-Methylphenoxy)-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41964-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolimidone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041964072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolimidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16841 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TOLIMIDONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tolimidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41964-07-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLIMIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU3JD8E9IS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tolimidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolimidone (also known as MLR-1023) is a clinical-stage small molecule with a unique mechanism of action as a selective activator of Lyn kinase, a member of the Src family of protein tyrosine kinases. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms through which this compound exerts its therapeutic effects, with a primary focus on its role as an insulin sensitizer. This document details the core signaling pathways, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental methodologies for the assays used to elucidate its mechanism of action.

Introduction

Originally developed by Pfizer for the treatment of gastric ulcers, this compound's potential as a metabolic drug was later recognized.[1][2] Subsequent research has repositioned it as a promising therapeutic agent for type 1 and type 2 diabetes mellitus and nonalcoholic steatohepatitis (NASH).[3][4][5] The primary mechanism of this compound is its function as a potent and specific allosteric activator of Lyn kinase, which plays a crucial role in modulating the insulin signaling pathway. This guide will delve into the technical details of this mechanism.

Core Mechanism of Action: Lyn Kinase Activation

The central tenet of this compound's action is its ability to selectively activate Lyn kinase. Lyn kinase is predominantly expressed in hematopoietic cells, neural tissues, the liver, and adipose tissue. In the context of metabolic regulation, the activation of Lyn kinase by this compound has been shown to be a critical event that potentiates insulin signaling.

The Insulin Signaling Cascade

Under normal physiological conditions, the binding of insulin to its receptor (IR) on the cell surface initiates a signaling cascade. This leads to the autophosphorylation of the receptor's beta subunits, which in turn recruits and phosphorylates insulin receptor substrate (IRS) proteins, primarily IRS-1. Phosphorylated IRS-1 acts as a docking site for various downstream signaling molecules, including Phosphoinositide 3-kinase (PI3K) and Grb2, which activate the PI3K/Akt and Ras/MAPK pathways, respectively. These pathways orchestrate the majority of insulin's metabolic effects, such as glucose uptake, glycogen synthesis, and protein synthesis.

This compound's Amplification of Insulin Signaling

This compound, through its activation of Lyn kinase, enhances this natural process. Activated Lyn kinase directly phosphorylates IRS-1, thereby amplifying the signal initiated by insulin. This amplification leads to a more robust activation of the downstream PI3K/Akt pathway, resulting in increased translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane of muscle and adipose cells, and consequently, increased glucose uptake from the bloodstream. This potentiation of the insulin signal is the key to this compound's insulin-sensitizing effects.

dot

Caption: this compound's core signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy

| Parameter | Value | Target | Assay Method | Reference |

| EC50 | 63 nM | Lyn Kinase Activation | In Vitro Kinase Assay |

Table 2: Preclinical Efficacy in Animal Models

| Animal Model | Treatment | Dose | Key Findings | Reference |

| db/db Mice | This compound (MLR-1023) | Dose-dependent | Dose-dependent and durable glucose-lowering effect, reduction in HbA1c, preservation of pancreatic β-cells. Equivalent magnitude of effect to rosiglitazone with faster onset and no weight gain. | |

| Diet-Induced Obese (CD1/ICR) Mice | This compound (MLR-1023) | 30 mg/kg (twice daily) | Reduced weight gain and fat mass without affecting food intake. | |

| Streptozotocin-treated Mice | This compound (MLR-1023) | Not specified | No effect on blood glucose alone, but potentiated the glucose-lowering activity of exogenous insulin. |

Table 3: Phase 2a Clinical Trial Results (Type 2 Diabetes)

| Parameter | This compound (100 mg qd) | Placebo | p-value | Reference |

| MMTT PPG AUC0-3h (mmol/L) ΔLSM | -5.96 | - | 0.03 | |

| Fasting Plasma Glucose (mmol/L) ΔLSM | -2.34 | - | 0.003 | |

| Triglycerides (mmol/L) ΔLSM (200 mg qd) | -0.56 | - | 0.07 | |

| Body Weight Change (kg) at 4 weeks | -0.49 ± 0.23 | - | 0.03 |

MMTT PPG AUC0-3h: Mixed Meal Tolerance Test Postprandial Glucose Area Under the Curve from 0 to 3 hours. ΔLSM: Placebo-corrected least-squares mean differences.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Lyn Kinase Activation Assay (Representative Protocol)

This protocol is a representative method for determining the EC50 of a kinase activator like this compound, based on the ADP-Glo™ Kinase Assay.

Objective: To quantify the activation of Lyn kinase by this compound in a cell-free system.

Materials:

-

Recombinant human Lyn kinase

-

Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

-

ATP

-

This compound (serial dilutions)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

384-well white opaque assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute recombinant Lyn kinase and the substrate peptide in Kinase Buffer to their optimal concentrations (determined empirically).

-

Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO) control. Add 2.5 µL of the diluted Lyn kinase.

-

Initiate Reaction: Start the kinase reaction by adding 5 µL of a pre-mixed solution containing the substrate and ATP (at a concentration near the Km for ATP).

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Quantification of IRS-1 Phosphorylation by HPLC-ESI-MS/MS

This protocol is based on established methods for the quantitative analysis of protein phosphorylation.

Objective: To quantify the change in phosphorylation of specific sites on IRS-1 in response to insulin and this compound treatment in a cellular context.

Materials:

-

Cell line expressing IRS-1 (e.g., L6 myotubes)

-

Insulin

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

-

Anti-IRS-1 antibody

-

Protein A/G agarose beads

-

Trypsin (sequencing grade)

-

HPLC-ESI-MS/MS system

Procedure:

-

Cell Culture and Treatment: Culture L6 cells to confluence. Serum-starve the cells for 4-6 hours. Treat cells with vehicle, insulin alone, this compound alone, or a combination of insulin and this compound for a specified time (e.g., 15 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Immunoprecipitation: Clarify the cell lysates by centrifugation. Incubate the supernatant with an anti-IRS-1 antibody overnight at 4°C. Add Protein A/G agarose beads and incubate for another 2 hours to capture the antibody-protein complexes.

-

Protein Elution and Gel Electrophoresis: Wash the beads extensively. Elute the bound proteins by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE.

-

In-Gel Digestion: Excise the protein band corresponding to IRS-1. Destain, reduce, and alkylate the cysteines. Digest the protein with trypsin overnight at 37°C.

-

Peptide Extraction: Extract the tryptic peptides from the gel slices.

-

HPLC-ESI-MS/MS Analysis: Analyze the extracted peptides using a high-resolution HPLC-ESI-MS/MS system.

-

Data Analysis: Identify and quantify the phosphopeptides of interest by their mass-to-charge ratio and fragmentation patterns. Normalize the intensity of the phosphopeptides to the intensity of non-phosphorylated peptides from IRS-1 to control for loading variations. Compare the relative abundance of specific phosphopeptides between different treatment groups.

Visualizations

Experimental Workflow for Assessing this compound's Activity

dot

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound represents a novel therapeutic approach for metabolic diseases, distinguished by its unique mechanism as a selective Lyn kinase activator. By amplifying the insulin signaling cascade through the phosphorylation of IRS-1, this compound effectively enhances insulin sensitivity. The preclinical and clinical data gathered to date support its potential as a valuable agent in the management of diabetes and related metabolic disorders. Further research and clinical development will continue to delineate its full therapeutic utility.

References

- 1. The Lyn kinase activator MLR-1023 is a novel insulin receptor potentiator that elicits a rapid-onset and durable improvement in glucose homeostasis in animal models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. MLR-1023 Treatment in Mice and Humans Induces a Thermogenic Program, and Menthol Potentiates the Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tools.thermofisher.com [tools.thermofisher.com]

Tolimidone as a Lyn Kinase Activator: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolimidone, also known as MLR-1023, is a small molecule that has been identified as a potent and selective allosteric activator of Lyn kinase, a member of the Src family of protein tyrosine kinases. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on Lyn kinase signaling, and its therapeutic potential, particularly in the context of metabolic diseases such as type 2 diabetes. The document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction

This compound [5-(3-methylphenoxy)-2(1H)-pyrimidinone] is a clinical-stage drug candidate that has been repurposed for the treatment of metabolic diseases. Originally developed for other indications, its ability to improve glycemic control has been linked to its unique mechanism of action as a direct activator of Lyn kinase. Lyn kinase is a non-receptor tyrosine kinase primarily expressed in hematopoietic cells, neurons, liver, and adipose tissue, and it plays a crucial role in various cellular processes, including insulin signaling. This guide serves as a comprehensive resource for researchers and drug development professionals interested in the pharmacology and therapeutic applications of this compound as a Lyn kinase activator.

Mechanism of Action: Allosteric Activation of Lyn Kinase

This compound functions as a selective allosteric activator of Lyn kinase.[1][2] This means it binds to a site on the enzyme distinct from the ATP-binding site, inducing a conformational change that enhances the kinase's catalytic activity.[1][3]

Key Characteristics of this compound's Action:

-

Increased Vmax: this compound increases the maximum velocity (Vmax) of the Lyn kinase reaction without altering the Michaelis constant (Km) for ATP, a hallmark of non-competitive, allosteric activation.[3]

-

Selectivity: In broad kinase panel screens, this compound has demonstrated high selectivity for Lyn kinase, with no significant activity against a wide range of other kinases, including other members of the Src family.

-

ATP-Independent Binding: The activation of Lyn kinase by this compound is independent of the ATP concentration, further confirming its allosteric mechanism.

While some sources may anecdotally refer to this compound as a Lyn kinase "inhibitor," the overwhelming scientific evidence from biochemical and cellular studies robustly supports its role as a selective activator. The "inhibitor" terminology may arise from misinterpretation of data or from the complex, dual roles that Lyn kinase itself can play in different signaling contexts. However, in the context of insulin signaling and metabolic regulation, this compound's primary and well-documented function is the activation of Lyn kinase.

Signaling Pathways Modulated by this compound

The activation of Lyn kinase by this compound initiates a signaling cascade that ultimately enhances insulin sensitivity and promotes glucose homeostasis. A key downstream target is the Insulin Receptor Substrate 1 (IRS-1).

Insulin Signaling Pathway

Upon activation by this compound, Lyn kinase directly phosphorylates IRS-1. This phosphorylation event potentiates the insulin signaling cascade, leading to the activation of downstream effectors such as Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt). The activation of this pathway is crucial for glucose transporter 4 (GLUT4) translocation to the cell membrane, facilitating glucose uptake into cells.

Beta-Cell Proliferation

Preclinical studies have indicated that this compound can promote the survival and proliferation of pancreatic beta-cells. This effect is particularly significant for the potential treatment of type 1 diabetes, where beta-cell mass is severely depleted. The exact molecular pathway linking Lyn kinase activation to beta-cell proliferation is still under investigation but represents a promising area of research.

Quantitative Data

The following tables summarize the key quantitative data from various studies on this compound (MLR-1023).

Table 1: In Vitro Lyn Kinase Activation

| Parameter | Value | Reference |

| EC50 | 63 nM | |

| Mechanism | Allosteric Activator | |

| Effect on Vmax | Increases | |

| Effect on Km (ATP) | No Change |

Table 2: Preclinical Efficacy in Animal Models

| Model | Experiment | Treatment | Key Finding | Reference |

| Normal Mice | Oral Glucose Tolerance Test (OGTT) | 30 mg/kg MLR-1023 | Reduced peak blood glucose to 137 mg/dl from 248 mg/dl in vehicle | |

| db/db Mice | Acute Administration | 15 and 50 mg/kg MLR-1023 | Dose-dependent reduction in blood glucose | |

| db/db Mice | Chronic Administration | 30 and 100 mg/kg/day MLR-1023 | Dose-dependent reduction in blood glucose and HbA1c | |

| Zucker fa/fa Rats | Hyperinsulinemic-Euglycemic Clamp | 100 mg/kg MLR-1023 | 4.5-fold increase in Glucose Infusion Rate (GIR) vs. vehicle |

Table 3: Phase 2a Clinical Trial Results in Type 2 Diabetes (28-day study)

| Parameter | Treatment Group (100 mg, once daily) | Placebo-Corrected Change | p-value | Reference |

| Fasting Plasma Glucose | -38.5 mg/dL from baseline | -2.34 mmol/L | 0.003 | |

| MMTT PPG AUC0-3h | -86.5 mghr/dL from baseline | -5.96 mmol/Lh | 0.03 | |

| Triglycerides | Statistically significant reduction | -0.56 mmol/L (200mg qd) | 0.07 | |

| Body Weight (US subjects) | -0.58 kg from baseline | -0.49 kg | 0.03 |

Table 4: Phase 2b Clinical Trial Results in Type 2 Diabetes (12-week study)

| Parameter | Finding | Reference |

| HbA1c | Statistically significant reduction compared to placebo | |

| Fasting Glucose | Confirmed ability to lower fasting glucose | |

| Glucose Tolerance | Improved glucose tolerance |

Note: The Phase 2b study results were impacted by errors in clinical trial supplies, which may have attenuated the observed treatment effect.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

In Vitro Lyn Kinase Assay

This protocol is designed to measure the direct effect of this compound on Lyn kinase activity.

Materials:

-

Recombinant human Lyn kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Lyn kinase specific substrate (e.g., a peptide with a tyrosine phosphorylation site)

-

This compound (MLR-1023) solution

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing kinase buffer, Lyn kinase, and the peptide substrate.

-

Add varying concentrations of this compound (e.g., from 1 nM to 10 µM) or vehicle control to the wells of a microplate.

-

Pre-incubate the plate for 30 minutes at room temperature to allow for this compound binding to the kinase.

-

Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., 10 µM).

-

Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

-

Determine the EC₅₀ value by fitting the data to a dose-response curve.

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol assesses the effect of this compound on glucose disposal in vivo.

Materials:

-

Mice (e.g., normal or diabetic models like db/db)

-

This compound (MLR-1023) formulation for oral or intraperitoneal administration

-

Glucose solution (e.g., 2 g/kg body weight)

-

Glucometer and test strips

-

Blood collection supplies

Procedure:

-

Fast the mice overnight (approximately 16-18 hours) with free access to water.

-

Record the baseline blood glucose level from a tail snip.

-

Administer this compound or vehicle control via oral gavage or intraperitoneal injection.

-

After a specified time (e.g., 30 minutes), administer a glucose bolus orally.

-

Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

Hyperinsulinemic-Euglycemic Clamp in Rats

This "gold standard" technique measures insulin sensitivity.

Materials:

-

Rats (e.g., Zucker fa/fa) with indwelling catheters

-

This compound (MLR-1023) formulation for oral administration

-

Human insulin solution

-

20% dextrose solution

-

Blood glucose analyzer

Procedure:

-

Administer this compound or vehicle control to the rats.

-

Initiate a continuous infusion of human insulin at a constant rate (e.g., 20 mU/kg/min).

-

Monitor blood glucose levels every 5-10 minutes.

-

Infuse a variable rate of 20% dextrose to maintain euglycemia (a constant blood glucose level).

-

Once a steady state is reached (stable glucose infusion rate for at least 30 minutes), the glucose infusion rate (GIR) is recorded.

-

A higher GIR indicates greater insulin sensitivity.

Beta-Cell Proliferation Assay in Human Islets

This assay quantifies the effect of this compound on the proliferation of human beta-cells.

Materials:

-

Isolated human pancreatic islets

-

Culture medium

-

This compound (MLR-1023)

-

Proliferation marker (e.g., Ki67 or EdU)

-

Primary antibodies (e.g., anti-insulin, anti-Ki67)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture isolated human islets in the presence of this compound or vehicle control for a specified period (e.g., 72 hours).

-

If using EdU, add it to the culture medium for the final hours of incubation to label newly synthesized DNA.

-

Fix and permeabilize the islets.

-

Perform immunofluorescence staining for insulin (to identify beta-cells) and the proliferation marker (Ki67 or EdU).

-

Counterstain with DAPI to visualize all nuclei.

-

Capture images using a fluorescence microscope and quantify the percentage of proliferating beta-cells (double-positive for insulin and the proliferation marker) among the total beta-cell population. Alternatively, disperse the islets into single cells and analyze by flow cytometry.

Conclusion

This compound is a selective allosteric activator of Lyn kinase with demonstrated efficacy in improving glucose homeostasis in preclinical models and in patients with type 2 diabetes. Its mechanism of action, involving the potentiation of insulin signaling through the Lyn kinase-IRS-1 axis, offers a novel therapeutic approach for metabolic diseases. Furthermore, its potential to promote beta-cell proliferation opens up possibilities for the treatment of type 1 diabetes. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic applications of this compound and the role of Lyn kinase activation in cellular signaling.

References

- 1. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MLR-1023 is a potent and selective allosteric activator of Lyn kinase in vitro that improves glucose tolerance in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hyperinsulinemic-euglycemic clamp in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Tolimidone: A Novel Approach to Beta Cell Preservation and Growth

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The progressive loss of functional beta cell mass is a central pathological feature of both type 1 and type 2 diabetes. Therapeutic strategies aimed at not only preserving existing beta cells but also promoting their proliferation are of paramount interest. Tolimidone (formerly MLR-1023), a selective activator of Lyn kinase, has emerged as a promising clinical-stage small molecule with demonstrated potential to address this unmet need. Preclinical evidence indicates that this compound promotes beta cell survival and can induce the proliferation of human beta cells.[1][2][3] This document provides a comprehensive technical overview of the data supporting this compound's role in beta cell health, its underlying mechanism of action, and the experimental methodologies used to evaluate its efficacy.

Mechanism of Action: Lyn Kinase Activation and Insulin Signal Amplification

This compound's primary mechanism of action is the selective allosteric activation of Lyn kinase, a member of the Src family of protein tyrosine kinases.[1][4] Lyn kinase is a crucial component of the insulin signaling pathway. Upon activation by this compound, Lyn kinase enhances the phosphorylation of Insulin Receptor Substrate 1 (IRS-1). This amplification of the signaling cascade initiated by insulin binding to its receptor leads to improved glycemic control through insulin sensitization. In preclinical animal models of diabetes, this compound has demonstrated effective glycemic control.

The activation of Lyn kinase by this compound is potent and specific. In vitro kinase assays have determined the half-maximal effective concentration (EC50) for Lyn kinase activation.

Quantitative Data: Kinase Activation

| Compound | Parameter | Value | Assay System |

| This compound (MLR-1023) | EC50 for Lyn Kinase Activation | 63 nM | In vitro kinase assay |

| ** |

Signaling Pathway Diagram

Caption: this compound activates Lyn kinase, amplifying insulin receptor signaling via IRS-1.

Evidence for Beta Cell Survival and Proliferation

Compelling preclinical evidence, primarily from studies conducted at the University of Alberta, has established this compound's potential to promote beta cell survival and proliferation.

In Vivo Evidence

In studies using db/db mice, a model for type 2 diabetes, chronic treatment with this compound resulted in a dose-dependent and durable glucose-lowering effect, a reduction in HbA1c levels, and importantly, the preservation of pancreatic β-cells. This preservation suggests a positive effect on beta cell survival in a diabetic environment.

In Vitro and Ex Vivo Evidence

Perhaps the most significant finding is that this compound was able to induce proliferation in beta cells that were isolated from human cadavers. This demonstrates a direct pro-proliferative effect on human beta cells, which are notoriously difficult to stimulate into division. While these foundational studies have been widely cited, specific quantitative data on the percentage increase in beta cell proliferation or survival has not been made publicly available. A recent in vitro study using reaggregated pancreatic islets yielded inconclusive results regarding proliferation, which did not align with previous findings; further in vivo studies are planned to clarify this.

Currently, Biodexa Pharmaceuticals is conducting a Phase 2 clinical trial to evaluate this compound in patients with Type 1 diabetes, a disease characterized by autoimmune destruction of beta cells. The trial will assess C-peptide levels as a marker for insulin production, which could indirectly reflect changes in beta cell mass or function.

Experimental Protocols

While the specific protocols from the key preclinical studies on this compound have not been published in detail, this section outlines representative methodologies for assessing beta cell proliferation and apoptosis, based on standard practices in the field.

Representative Protocol: Beta Cell Proliferation Assay (Immunofluorescence)

This protocol describes a method for quantifying beta cell proliferation in isolated islets using Ki67 staining.

-

Islet Culture and Treatment:

-

Isolated human or rodent islets are cultured in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

-

Islets are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 48-96 hours).

-

-

Fixation and Permeabilization:

-

Islets are washed with phosphate-buffered saline (PBS).

-

Fixation is performed using 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Cells are permeabilized with a solution containing Triton X-100 (e.g., 0.5% in PBS) to allow antibody penetration.

-

-

Immunostaining:

-

Non-specific antibody binding is blocked using a blocking solution (e.g., 5% bovine serum albumin in PBS).

-

Islets are incubated overnight at 4°C with primary antibodies:

-

Anti-insulin antibody (to identify beta cells).

-

Anti-Ki67 antibody (to identify proliferating cells) or anti-BrdU for proliferation studies where BrdU is added to the culture medium.

-

-

After washing, islets are incubated with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1-2 hours at room temperature.

-

Nuclei are counterstained with DAPI.

-

-

Imaging and Quantification:

-

Islets are imaged using a confocal or fluorescence microscope.

-

The percentage of proliferating beta cells is determined by counting the number of double-positive (Insulin+ and Ki67+) cells and dividing by the total number of insulin-positive cells.

-

Workflow for Proliferation Assay

References

- 1. Adhera Therapeutics to Collaborate with Alberta Diabetes Institute, University of Alberta to Initiate Clinical Trial of MLR-1023 in Type 1 Diabetes | MarketScreener India [in.marketscreener.com]

- 2. trial.medpath.com [trial.medpath.com]

- 3. β cell apoptosis in T cell-mediated autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MLR-1023 Treatment in Mice and Humans Induces a Thermogenic Program, and Menthol Potentiates the Effect - PMC [pmc.ncbi.nlm.nih.gov]

The Repurposed Tale of Tolimidone: From Gastric Ulcer Candidate to Metabolic Modulator

An In-depth Technical Guide on the Early Development of Tolimidone for Gastric Ulcer Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a phenoxypyrimidinone derivative also known as CP-26,154 and later MLR-1023, has a unique and bifurcated development history. Originally synthesized and investigated by Pfizer in the late 1970s and early 1980s as a promising agent for the treatment of gastric ulcers, its initial trajectory was halted after Phase II clinical trials due to a lack of efficacy.[1][2][3] Decades later, the compound was repurposed and is now being explored for metabolic diseases, including Type 1 and Type 2 diabetes, owing to its mechanism as a selective Lyn kinase activator.[2][3] This guide provides a detailed technical overview of the early-stage development of this compound, focusing exclusively on its initial indication as a treatment for gastric ulcers. It consolidates the available preclinical data, experimental methodologies, and the historical context of its discovery, offering a valuable case study in drug development and repositioning.

Introduction: The Quest for Novel Anti-Ulcer Agents

In the 1970s, the landscape of gastric ulcer treatment was evolving. While the mainstay therapies included antacids and lifestyle modifications, the development of H2 receptor antagonists was on the horizon, promising a new era of acid suppression. It was in this environment that Pfizer scientists embarked on a program to identify novel compounds with anti-ulcer properties. This research led to the synthesis of a series of 5-phenoxy-2(1H)-pyrimidinones, among which this compound (then designated as compound 3) emerged as a lead candidate.

Preclinical Development and Efficacy

The initial evaluation of this compound's anti-ulcer potential was conducted in a well-established animal model of stress-induced ulcers. The primary preclinical study, as detailed in the 1980 publication by Lipinski et al. in the Journal of Medicinal Chemistry, provides the foundational data for its early promise.

Key Preclinical Study: Cold-Restraint Stress-Induced Ulcer Model in Rats

This study was designed to assess the ability of this compound to prevent the formation of gastric ulcers induced by a combination of cold and restraint stress.

-

Animal Model: Male Charles River rats weighing between 150-200g were used.

-

Induction of Ulcers: The rats were fasted for 24 hours with free access to water. Following the fasting period, they were placed in restraint cages and exposed to a cold environment (4°C) for 2 hours.

-

Drug Administration: this compound, suspended in 0.5% carboxymethylcellulose, was administered orally 30 minutes prior to the induction of stress.

-

Control Groups: A vehicle control (0.5% carboxymethylcellulose) and a positive control, carbenoxolone (a clinically used anti-ulcer agent at the time), were included.

-

Evaluation of Ulceration: After the 2-hour stress period, the animals were sacrificed, and their stomachs were removed and examined for the presence and severity of ulcers. The ulcer score was determined based on the number and size of the lesions.

Preclinical Efficacy Data

This compound demonstrated a dose-dependent reduction in the formation of stress-induced gastric ulcers. Notably, it exhibited greater potency than the comparator drug, carbenoxolone. The quantitative results from this study are summarized in the table below.

| Compound | Dose (mg/kg, p.o.) | % Inhibition of Ulcer Formation |

| This compound | 10 | 40 |

| 30 | 70 | |

| 100 | 90 | |

| Carbenoxolone | 100 | 50 |

Table 1: Anti-ulcer Activity of this compound in the Cold-Restraint Stress-Induced Ulcer Model in Rats.

Mechanism of Action for Gastric Ulcer Treatment (Hypothesized)

The precise mechanism of action for this compound's anti-ulcer effects was not elucidated during its initial development. The 1980 paper by Lipinski et al. states that the mechanism was unknown at the time. It is important to distinguish this from its now-understood mechanism as a Lyn kinase activator, which was discovered during its later repurposing for diabetes and is not implicated in the historical context of its development for gastric ulcers.

Based on the therapeutic strategies of the era, it is plausible that Pfizer investigated several potential mechanisms, including:

-

Cytoprotection: The ability to enhance the defensive mechanisms of the gastric mucosa, such as stimulating mucus and bicarbonate secretion.

-

Anti-secretory Effects: A reduction in the secretion of gastric acid.

However, no published data from the original development phase confirms these or any other specific mechanisms of action for its anti-ulcer properties.

Clinical Development and Discontinuation

Following the promising preclinical results, this compound advanced into clinical development for the treatment of gastric ulcers. It progressed through Phase I and into Phase II clinical trials.

Phase II Clinical Trials

Details regarding the protocols and quantitative outcomes of the Phase II studies are not publicly available. The consistent report across multiple sources is that Pfizer discontinued the development of this compound for gastric ulcers due to a "lack of efficacy" in these trials. This suggests that the promising effects observed in the preclinical animal models did not translate into a significant therapeutic benefit in human patients with gastric ulcers.

The discontinuation of a drug candidate at this stage, particularly for reasons of efficacy, is a common occurrence in the pharmaceutical industry. The data from these trials, though not published, would have been pivotal in Pfizer's decision to halt further investment in this indication.

The Repurposing of this compound: A New Beginning

Decades after its development for gastric ulcers was abandoned, this compound was identified through phenotypic screening as a potential therapeutic for diabetes. This led to the discovery of its novel mechanism of action as a selective activator of Lyn kinase, an enzyme involved in insulin signaling pathways. This new understanding of its molecular target has paved the way for its current investigation in clinical trials for Type 1 and Type 2 diabetes.

Logical Relationship Diagram: this compound's Development Trajectory

Conclusion

The early history of this compound's development offers a compelling narrative in pharmaceutical research. While its initial promise as a treatment for gastric ulcers, supported by positive preclinical data, did not culminate in a successful clinical outcome, the story did not end there. The subsequent rediscovery and repurposing of this compound for metabolic diseases underscore the potential for shelved assets to find new life through advances in screening technologies and a deeper understanding of molecular pathways. This guide provides a comprehensive account of the foundational, albeit unsuccessful, chapter in this compound's journey, serving as a valuable technical resource for the scientific community.

References

Tolimidone (MLR-1023): A Technical Whitepaper on its Discovery and Initial Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolimidone, also known as MLR-1023, is a clinical-stage small molecule that has been repurposed and identified as a potent and selective allosteric activator of Lyn kinase. Originally developed by Pfizer for gastric ulcers, subsequent phenotypic screening revealed its potential as a novel insulin sensitizer for the treatment of type 2 diabetes. This technical guide provides an in-depth overview of the discovery and initial screening of this compound, detailing its mechanism of action, key experimental protocols, and quantitative data from foundational preclinical studies.

Introduction: The Repurposing of an Asset

This compound, chemically described as 5-(3-methylphenoxy)-2(1H)-pyrimidinone, was initially developed under the name CP-26,154 by Pfizer for the treatment of gastric ulcers, where it progressed to Phase 2 clinical trials.[1][2][3] While it did not show efficacy for its original indication, the compound was found to be well-tolerated in human subjects.[2][3] Years later, through a high-throughput in vivo phenotypic screening platform, the therapeutic potential of this compound in metabolic diseases was uncovered. This led to its repositioning as MLR-1023 for the treatment of type 2 diabetes. Post-hoc analysis of blood glucose data from the original Pfizer trials provided early clinical evidence supporting this new therapeutic direction.

Discovery of a Novel Mechanism of Action: Lyn Kinase Activation

Initial investigations into the glucose-lowering effects of MLR-1023 sought to determine its molecular mechanism. It was observed that MLR-1023 reduced blood glucose levels in vivo without stimulating insulin secretion. Further studies ruled out activity at common diabetes targets such as peroxisome proliferator-activated receptors (PPARα, δ, and γ), glucagon-like peptide-1 (GLP-1) receptors, and inhibition of dipeptidyl peptidase-4 (DPP-4) or α-glucosidase.

A broad in vitro kinase screening panel was instrumental in identifying the target of MLR-1023. This screening revealed that MLR-1023 is a potent and selective activator of Lyn kinase, a non-receptor tyrosine kinase belonging to the Src family. The activation was determined to be allosteric, as it was independent of the ATP binding site, instead increasing the Vmax of the kinase. The glucose-lowering effects of MLR-1023 were demonstrated to be dependent on Lyn kinase, as these effects were absent in Lyn knockout mice.

Quantitative Data from Initial Screening and Preclinical Studies

The initial characterization of MLR-1023 yielded significant quantitative data that established its potency and selectivity. These findings are summarized in the tables below.

| In Vitro Kinase Activation | |

| Parameter | Value |

| Target Kinase | Lyn Kinase |

| EC50 for Lyn Kinase Activation | 63 nM |

| Mechanism of Action | Allosteric Activator |

| Selectivity | No significant activity against a panel of 47 other kinases |

| In Vivo Efficacy in Mouse Models | |

| Model | Effect |

| Oral Glucose Tolerance Test (OGTT) in mice | Dose-dependent reduction in blood glucose, equivalent in magnitude to metformin |

| Streptozotocin-treated insulin-depleted mice | No effect on blood glucose alone, but potentiated the glucose-lowering effect of exogenous insulin |

| Hyperinsulinemic/euglycemic clamp study | Increased glucose infusion rate, demonstrating enhanced insulin sensitivity |

| Chronically treated db/db mice | Dose-dependent and durable glucose-lowering effect, reduced HbA1c, and preservation of pancreatic β-cells |

| High-fat diet-fed mice | Reduced weight gain and fat mass without affecting food intake |

| Human Clinical Studies (Phase 2a) | |

| Parameter | Result |

| MMTT PPG AUC0-3h (100 mg qd) | -5.96 mmol/L (placebo-corrected) |

| MMTT PPG AUC0-3h (100 mg bid) | -5.6 mmol/L (placebo-corrected) |

| Fasting Plasma Glucose (FPG) (100 mg qd) | -2.34 mmol/L (placebo-corrected) |

| Body Weight (100 mg/day for 4 weeks) | Significant reduction compared to placebo |

Experimental Protocols

In Vitro Kinase Panel Screening

Objective: To identify the molecular target of MLR-1023 by screening its activity against a broad range of kinases.

Methodology:

-

MLR-1023 was prepared at a concentration of 10 µM.

-

The compound was evaluated against a panel of 47 different kinases in a cell-free in vitro assay format.

-

The concentration of ATP used in the assays was at or below the Km of ATP for each individual kinase to maximize the potential for detecting inhibitors or activators.

-

The kinase activity was measured, and the percentage change from control (vehicle-treated) values was calculated.

-

A significant difference from control values was defined by a pre-determined percentage change threshold.

-

Follow-up dose-response studies were conducted for any "hit" kinases to determine the EC50. For Lyn kinase, this involved incubating varying concentrations of MLR-1023 with the kinase and a substrate, initiating the reaction with ATP, and measuring the resulting phosphorylation.

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of MLR-1023 on glucose tolerance in vivo.

Methodology:

-

Mice were fasted overnight.

-

A baseline blood glucose measurement was taken from a tail snip using a glucometer.

-

Mice were orally administered either vehicle or MLR-1023 at various doses.

-

After a specified time (e.g., 15 minutes), the mice were challenged with an oral gavage of a glucose solution (e.g., 1.5 g/kg).

-

Blood glucose levels were measured at various time points post-glucose challenge (e.g., 30, 60, 90, 120 minutes).

-

The area under the curve (AUC) for blood glucose was calculated to quantify the effect on glucose tolerance.

Hyperinsulinemic-Euglycemic Clamp Study

Objective: To directly measure insulin sensitivity in response to MLR-1023 administration.

Methodology:

-

Animal subjects were fasted and instrumented with catheters for infusion.

-

A continuous infusion of insulin was initiated to raise plasma insulin to a high physiological or supraphysiological level.

-

Blood glucose was monitored frequently (e.g., every 5-10 minutes).

-

A variable infusion of glucose was administered to "clamp" the blood glucose at a euglycemic level.

-

MLR-1023 or vehicle was administered orally.

-

The glucose infusion rate (GIR) required to maintain euglycemia was recorded. An increase in the GIR indicates enhanced insulin sensitivity.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound (MLR-1023)

Caption: this compound (MLR-1023) allosterically activates Lyn kinase, potentiating insulin receptor signaling.

Experimental Workflow for Initial Screening

Caption: Workflow for the initial screening and target validation of this compound (MLR-1023).

Conclusion

The journey of this compound (MLR-1023) from a discontinued anti-ulcer agent to a promising clinical candidate for type 2 diabetes exemplifies the power of drug repositioning and phenotypic screening. Initial studies have robustly characterized it as a selective, allosteric activator of Lyn kinase, a novel mechanism for improving insulin sensitivity. The quantitative data from in vitro and in vivo models provide a strong foundation for its ongoing clinical development. This guide has summarized the pivotal discovery and initial screening phases, offering a technical resource for professionals in the field of drug development.

References

- 1. The Lyn kinase activator MLR-1023 is a novel insulin receptor potentiator that elicits a rapid-onset and durable improvement in glucose homeostasis in animal models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. meliorpharmaceuticals.com [meliorpharmaceuticals.com]

- 3. biodexapharma.com [biodexapharma.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Tolimidone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolimidone, also known as MLR-1023 and CP-26154, is a small molecule compound that has garnered significant interest in the field of metabolic disease research.[1][2] Initially developed by Pfizer for the treatment of gastric ulcers, its clinical development for this indication was discontinued due to a lack of efficacy.[3] However, subsequent research has repositioned this compound as a potent and selective allosteric activator of Lyn kinase, a non-receptor tyrosine kinase, with promising therapeutic potential for type 2 diabetes and nonalcoholic steatohepatitis (NASH).[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and key experimental data related to this compound.

Chemical Structure and Identifiers

This compound is chemically identified as 5-(3-methylphenoxy)-1H-pyrimidin-2-one. Its structure consists of a pyrimidinone ring linked to a meta-cresol group via an ether bond.

| Identifier | Value |

| IUPAC Name | 5-(3-methylphenoxy)-1H-pyrimidin-2-one |

| CAS Number | 41964-07-2 |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| SMILES | Cc1cccc(c1)Oc2c[nH]c(=O)nc2 |

| InChI | InChI=1S/C11H10N2O2/c1-8-3-2-4-9(5-8)15-10-6-12-11(14)13-7-10/h2-7H,1H3,(H,12,13,14) |

| InChIKey | HJQILFPVRNHTIG-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Weight | 202.21 g/mol | PubChem |

| Melting Point | 163-164 °C | ChemicalBook |

| Density | 1.22 g/cm³ | TargetMol |

| pKa (predicted) | 8.14 ± 0.10 | ChemicalBook |

| Solubility | DMSO: 20.2 mg/mL (99.9 mM), Ethanol: 4 mg/mL (19.78 mM) | TargetMol |

Pharmacology

Mechanism of Action

This compound's primary mechanism of action is the allosteric activation of Lyn kinase, a member of the Src family of non-receptor tyrosine kinases. This activation is highly selective and potent, with an EC₅₀ of 63 nM. The allosteric nature of this activation means that this compound binds to a site on the Lyn kinase enzyme distinct from the ATP-binding site.

The activation of Lyn kinase by this compound has significant downstream effects on insulin signaling. It leads to the increased phosphorylation of Insulin Receptor Substrate 1 (IRS-1), a key mediator in the insulin signaling cascade. This enhanced phosphorylation of IRS-1 amplifies the insulin signal, leading to improved glucose uptake and metabolism. This mechanism is distinct from that of other insulin sensitizers like thiazolidinediones, which act via PPARγ.

Pharmacokinetics and Pharmacodynamics

Detailed human pharmacokinetic data for this compound is not extensively published. However, clinical trials have utilized once-daily and twice-daily oral dosing regimens. Preclinical studies in animal models have demonstrated its oral bioavailability.

Pharmacodynamic studies in humans have shown that this compound leads to statistically significant reductions in fasting plasma glucose (FPG) and postprandial glucose levels. In a Phase 2a study in patients with type 2 diabetes, a 100 mg once-daily dose was found to be the most effective, with a significant reduction in the postprandial glucose area under the curve (AUC) following a mixed-meal tolerance test. A subsequent Phase 2b trial confirmed the ability of this compound to lower fasting glucose and improve glucose tolerance over a 12-week period.

Clinical Development

This compound has undergone Phase 2 clinical trials for the treatment of type 2 diabetes and is being investigated for type 1 diabetes and NASH.

Phase 2a Clinical Trial in Type 2 Diabetes (NCT02317796)

This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with type 2 diabetes.

| Parameter | Details |

| Participants | 130 patients with type 2 diabetes |

| Intervention | This compound (100 mg or 200 mg, once-daily or twice-daily) or placebo for 28 days |

| Primary Endpoint | Change in postprandial glucose AUC in a mixed-meal tolerance test (MMTT) |

| Key Findings | - Statistically significant reductions in MMTT postprandial glucose AUC with 100 mg once-daily and 100 mg twice-daily doses.- The 100 mg once-daily dose showed a placebo-corrected least-squares mean difference in FPG of -2.34 mmol/L (p=0.003).- Reductions in triglycerides were also observed. |

Phase 2b Clinical Trial in Type 2 Diabetes

This trial further assessed the efficacy and safety of this compound over a longer duration.

| Parameter | Details |

| Participants | 433 patients with type 2 diabetes on metformin therapy |

| Intervention | This compound (25, 50, or 100 mg) or placebo once-daily for 12 weeks |

| Key Findings | - Significant reduction in HbA1c compared to placebo in patients who completed the full course of treatment.- Confirmed the ability to lower fasting glucose and improve glucose tolerance. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with a key step involving the condensation of a pyrimidine derivative with a substituted phenol. While a specific, detailed protocol for this compound is not publicly available, a general synthetic route based on related pyrimidinone syntheses is outlined below.

Methodology:

-

Reaction Setup: A mixture of a 5-halopyrimidin-2(1H)-one (e.g., 5-bromopyrimidin-2(1H)-one) and 3-methylphenol is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Base Addition: A base, such as potassium carbonate (K₂CO₃), is added to the mixture to facilitate the deprotonation of the phenol.

-

Heating: The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours to allow the nucleophilic aromatic substitution to proceed.

-

Work-up: After cooling, the reaction mixture is poured into water, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

In Vitro Lyn Kinase Activation Assay

The ability of this compound to activate Lyn kinase can be assessed using a variety of in vitro kinase assay formats.

Methodology:

-

Reagents: Recombinant human Lyn kinase, a suitable peptide or protein substrate (e.g., a poly-Glu-Tyr peptide), ATP, and a detection reagent (e.g., a phosphotyrosine-specific antibody or a luminescence-based ATP detection reagent).

-

Assay Procedure:

-

Lyn kinase is incubated with varying concentrations of this compound in an appropriate assay buffer.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30 °C).

-

The reaction is terminated, and the extent of substrate phosphorylation or ATP consumption is measured using a suitable detection method (e.g., ELISA, fluorescence polarization, or luminescence).

-

-

Data Analysis: The results are typically plotted as the percentage of kinase activity versus the logarithm of the this compound concentration, and the EC₅₀ value is determined from the resulting dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

The effect of this compound on glucose metabolism in vivo is commonly evaluated using an OGTT in a relevant mouse model of diabetes (e.g., db/db mice or diet-induced obese mice).

Methodology:

-

Animal Model: Male db/db mice or C57BL/6J mice on a high-fat diet are commonly used.

-

Fasting: Mice are fasted for 4-6 hours with free access to water.

-

Baseline Measurement: A baseline blood sample is taken from the tail vein to measure fasting blood glucose levels (t=0).

-

Drug Administration: this compound or vehicle is administered orally by gavage.

-

Glucose Challenge: After a specified time following drug administration (e.g., 30 minutes), a concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.

-

Blood Sampling: Blood glucose levels are measured at various time points after the glucose challenge, typically 15, 30, 60, and 120 minutes.

-

Data Analysis: The blood glucose concentrations are plotted against time, and the area under the curve (AUC) is calculated to assess glucose tolerance.

In Vitro Beta-Cell Proliferation Assay

The potential of this compound to promote the proliferation of pancreatic beta-cells can be investigated using primary islet cells or beta-cell lines.

Methodology:

-

Cell Culture: Isolated human or rodent pancreatic islets are cultured. The islets are then dispersed into single cells.

-

Compound Treatment: The dispersed islet cells are treated with various concentrations of this compound or control compounds for a specified period (e.g., 48-72 hours).

-

Proliferation Marker Labeling: A marker of cell proliferation, such as 5-ethynyl-2'-deoxyuridine (EdU), is added to the culture medium for the final few hours of incubation.

-

Immunostaining: The cells are fixed, permeabilized, and stained for insulin (to identify beta-cells) and the incorporated EdU.

-

Imaging and Analysis: The cells are imaged using high-content microscopy, and the percentage of EdU-positive beta-cells (proliferating beta-cells) is quantified.

Conclusion

This compound is a promising clinical-stage compound with a unique mechanism of action as a selective allosteric activator of Lyn kinase. Its ability to enhance insulin signaling and improve glycemic control has been demonstrated in both preclinical models and human clinical trials. The ongoing research into its therapeutic potential for type 1 diabetes and NASH further highlights its significance in the field of metabolic drug discovery. This technical guide provides a foundational understanding of this compound's chemical and pharmacological properties, which will be valuable for researchers and drug development professionals working to advance novel therapies for metabolic disorders.

References

In Vitro Efficacy of Tolimidone on Human Cadaver-Derived Beta Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolimidone, also known as MLR-1023, is a selective, allosteric activator of Lyn kinase, a non-receptor tyrosine kinase belonging to the Src family.[1] Originally investigated by Pfizer for the treatment of gastric ulcers, its potential has been repurposed for metabolic diseases, particularly diabetes, due to its insulin-sensitizing properties.[2] Preclinical research, notably conducted at the University of Alberta, has brought to light its potential role in promoting the survival and proliferation of pancreatic beta cells, including those derived from human cadavers. This technical guide synthesizes the available in vitro data on this compound's effects on human cadaver-derived beta cells, outlines probable experimental methodologies based on the protocols of the investigating institution, and visualizes its proposed signaling pathway.

Mechanism of Action

This compound functions by selectively activating Lyn kinase. This activation amplifies the insulin signaling cascade through the increased phosphorylation of Insulin Receptor Substrate-1 (IRS-1).[2] This modulation of a key signaling pathway suggests a potential for this compound to not only enhance insulin sensitivity but also to positively impact beta cell health and function.

Preclinical In Vitro Studies on Human Cadaver-Derived Beta Cells

Research emerging from the University of Alberta Diabetes Institute has been pivotal in demonstrating the effects of this compound on human beta cells. These preclinical studies have indicated that this compound can induce proliferation in beta cells isolated from human cadavers, a significant finding for the potential treatment of diabetes where beta cell mass is compromised.

Quantitative Data

While comprehensive peer-reviewed publications detailing extensive quantitative data from these specific in vitro studies are not yet publicly available, a master's thesis from the University of Alberta reports a notable increase in beta cell proliferation with this compound treatment.

| Parameter | Observation | Source |

| Beta Cell Proliferation | Approximately 2% increase in vitro |

This finding, though preliminary, underscores the potential of this compound as a regenerative agent for human beta cells. Further detailed studies are anticipated to characterize the dose-response relationship and optimal conditions for this proliferative effect.

Probable Experimental Protocols

The following experimental protocols are based on the detailed, publicly available methodologies from the Alberta Diabetes Institute (ADI) IsletCore, the facility where the preclinical research on this compound was conducted. These represent the likely procedures for the in vitro studies on human cadaver-derived beta cells.

Human Islet Isolation from Cadaveric Donors

-

Source: Pancreata from cadaveric donors are obtained with ethical approval and family consent.

-

Enzymatic Digestion: The pancreas is perfused with a collagenase-based enzyme solution (e.g., Liberase MTF or CIzyme Collagenase HA) via the pancreatic duct to digest the extracellular matrix.

-

Mechanical Dissociation: The digested pancreatic tissue is then subjected to mechanical dissociation in a Ricordi Islet Isolator to liberate the islets.

-

Purification: Islets are purified from the exocrine tissue using a continuous density gradient in an apheresis system (e.g., COBE 2991). Fractions with the highest purity of islets are collected.

Human Islet Culture

-

Culture Medium: Isolated islets are cultured in a specialized medium such as CMRL 1066, supplemented with bovine serum albumin (BSA), insulin-transferrin-selenium, and antibiotics (penicillin/streptomycin).

-

Culture Conditions: Islets are maintained in non-treated petri dishes at 37°C in a humidified atmosphere with 5% CO2.

-

Dispersion into Single Cells (for proliferation assays): For experiments requiring single cells, islets are dispersed using a non-enzymatic cell dissociation solution. Beta cells can be further purified using techniques like fluorescence-activated cell sorting (FACS).

In Vitro this compound Treatment

-

Cell Plating: Dispersed islet cells or purified beta cells are plated on extracellular matrix-coated plates to promote adhesion and survival.

-

Treatment: Cells are treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) is run in parallel. The incubation period would typically range from 24 to 96 hours to assess effects on proliferation and survival.

Assessment of Beta Cell Proliferation

-

Method: Proliferation is commonly assessed by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) or 5-ethynyl-2'-deoxyuridine (EdU) into the DNA of replicating cells.

-

Procedure:

-

BrdU or EdU is added to the culture medium during the final hours of this compound treatment.

-

Cells are fixed and permeabilized.

-

Incorporated BrdU/EdU is detected using a specific antibody conjugated to a fluorescent dye.

-

Cells are co-stained for insulin to identify beta cells.

-

The percentage of insulin-positive cells that are also positive for BrdU/EdU is quantified using fluorescence microscopy or high-content imaging.

-

Assessment of Beta Cell Survival/Apoptosis

-

Method: Apoptosis can be measured using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay or by staining for markers like cleaved caspase-3.

-

Procedure:

-

Following this compound treatment, cells are fixed and permeabilized.

-

For TUNEL, cells are incubated with TdT enzyme and labeled nucleotides.

-

For cleaved caspase-3, cells are incubated with a specific primary antibody followed by a fluorescently labeled secondary antibody.

-

Cells are co-stained for insulin.

-

The percentage of apoptotic (TUNEL-positive or cleaved caspase-3-positive) beta cells is quantified.

-

Assessment of Insulin Secretion

-

Static Insulin Secretion Assay:

-

Intact islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose).

-

Islets are then incubated in low glucose, followed by a high-glucose buffer (e.g., 16.7 mM glucose), with and without this compound.

-

Supernatants are collected after each incubation period.

-

Insulin concentration in the supernatants is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed signaling pathway of this compound in human beta cells and a typical experimental workflow for its in vitro evaluation.

Caption: Proposed signaling pathway of this compound in human beta cells.

Caption: Experimental workflow for in vitro studies of this compound.

Conclusion and Future Directions

The preclinical evidence, although not yet fully detailed in peer-reviewed literature, strongly suggests that this compound has a beneficial effect on human cadaver-derived beta cells, specifically in promoting proliferation. This positions this compound as a promising candidate for further investigation as a disease-modifying therapy for diabetes. The ongoing Phase 2 clinical trial at the University of Alberta will be critical in translating these in vitro findings into a clinical context. Future publications from the preclinical studies are eagerly awaited to provide a more comprehensive quantitative understanding of this compound's effects on beta cell mass and function.

References

Methodological & Application

Application Notes and Protocols for Tolimidone (MLR-1023) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Tolimidone, also known as MLR-1023, in various preclinical animal models. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this novel Lyn kinase activator.

Summary of this compound Dosage and Administration

The following table summarizes the quantitative data on this compound dosage and administration in key animal models of metabolic disease.

| Animal Model | Strain | Condition | Dosage | Administration Route | Frequency | Duration | Key Findings |

| Mouse | db/db | Type 2 Diabetes | 5, 15, 50 mg/kg | Intraperitoneal (IP) | Single dose | Acute | Dose-dependent reduction in blood glucose.[1] |

| Mouse | db/db | Type 2 Diabetes | 30, 100 mg/kg/day | Intraperitoneal (IP) | Daily | Chronic (8 weeks) | Dose-dependent and durable glucose-lowering effect, reduction in HbA1c, and preservation of pancreatic β-cells.[1][2] |

| Mouse | CD1/ICR | Diet-Induced Obesity | 30 mg/kg | Intraperitoneal (IP) | Twice daily | 31 days | Reduced weight gain and fat mass without affecting food intake.[3][4] |

| Rat | Zucker | Obesity and Insulin Resistance | Not specified | Oral Gavage | Daily | 7 days | Reduced baseline blood glucose levels. |

| Mouse | Streptozotocin-treated | Insulin-depleted | Not specified | Not specified | Not specified | Not specified | Potentiated the glucose-lowering activity of exogenously administered insulin. |

Signaling Pathway of this compound (MLR-1023)

This compound is a potent and selective allosteric activator of Lyn kinase, a non-receptor tyrosine kinase. Its mechanism of action in improving glycemic control involves the potentiation of the insulin signaling pathway.

Experimental Protocols

Acute Dose-Response Study in db/db Mice

Objective: To determine the acute dose-dependent effect of this compound on blood glucose levels in a model of type 2 diabetes.

Animal Model: 7-week-old male db/db mice.

Materials:

-

This compound (MLR-1023)

-

Vehicle: 20% (w/v) 2-hydroxypropyl-beta-cyclodextrin in saline.

-

Sterile syringes and needles (27G or smaller)

-

Glucometer and test strips

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Fast the mice for 4-6 hours prior to dosing.

-

Prepare this compound solutions in the vehicle at concentrations required to deliver 5, 15, and 50 mg/kg in a volume of 5 mL/kg.

-

Administer a single intraperitoneal (IP) injection of this compound or vehicle to respective groups of mice.

-

Measure blood glucose levels from tail vein blood at baseline (time 0) and at 1, 2, and 3 hours post-administration.

Chronic Efficacy Study in db/db Mice

Objective: To evaluate the long-term efficacy of this compound on glycemic control and pancreatic beta-cell function.

Animal Model: 6-week-old male db/db mice.

Materials:

-

This compound (MLR-1023)

-

Vehicle: 20% (w/v) 2-hydroxypropyl-beta-cyclodextrin in saline.

-

Sterile syringes and needles

-

Equipment for blood collection and analysis (e.g., glucometer, HbA1c analyzer, insulin ELISA kit)

Procedure:

-

Acclimatize animals and divide them into vehicle control and treatment groups (e.g., 30 and 100 mg/kg/day of this compound).

-

Administer this compound or vehicle via daily intraperitoneal injections for the duration of the study (e.g., 8 weeks).

-

Monitor body weight and food intake weekly.

-

Measure fasting blood glucose levels periodically (e.g., every 2 weeks). Blood samples should be taken 24 hours after the last dose.

-

At the end of the study, collect blood for HbA1c and serum insulin analysis.

-

Pancreatic tissue may be collected for histological analysis of β-cell preservation.

Study in a Diet-Induced Obesity Mouse Model

Objective: To assess the effect of this compound on body weight, fat mass, and food intake in a model of diet-induced obesity.

Animal Model: Male CD1/ICR mice fed a high-fat diet.

Materials:

-

This compound (MLR-1023)

-

Vehicle: 20% (w/v) 2-hydroxypropyl-beta-cyclodextrin in saline.

-

High-fat diet

-

Standard laboratory animal scale

-

Calipers for measuring fat pads (optional)

Procedure:

-

Induce obesity in mice by feeding a high-fat diet for a specified period.

-

Divide the obese mice into vehicle control and treatment groups (e.g., 30 mg/kg this compound).

-

Administer this compound or vehicle via intraperitoneal injection twice daily for 31 days.

-

Monitor body weight daily and food intake every one to four days.

-

At the end of the study, dissect and weigh various fat pads (e.g., brown, axial, inguinal, epididymal, renal) to assess changes in fat mass.

Oral Administration Protocol in Zucker Rats

Objective: To evaluate the effect of orally administered this compound on blood glucose levels in a model of obesity and insulin resistance.

Animal Model: Zucker rats.

Materials:

-

This compound (MLR-1023)

-

Vehicle for oral gavage (e.g., 2% methylcellulose + 0.5% Tween 80 in water).

-

Oral gavage needles (stainless steel or flexible plastic)

-

Glucometer and test strips

Procedure:

-

Acclimatize Zucker rats to handling and the oral gavage procedure.

-

Prepare a suspension of this compound in the chosen vehicle.

-

Administer this compound or vehicle via oral gavage daily for the study duration (e.g., 7 days).

-

Measure baseline blood glucose levels before the start of the treatment and at specified time points during the study.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating this compound in an animal model of metabolic disease.

References

- 1. researchgate.net [researchgate.net]

- 2. The Lyn kinase activator MLR-1023 is a novel insulin receptor potentiator that elicits a rapid-onset and durable improvement in glucose homeostasis in animal models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MLR-1023 Treatment in Mice and Humans Induces a Thermogenic Program, and Menthol Potentiates the Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols: Phase 2 Clinical Trial Design for Tolimidone in Type 1 Diabetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolimidone is an orally administered, selective activator of the Lyn kinase, an enzyme that plays a crucial role in insulin signaling pathways.[1] Preclinical studies have indicated that this compound may preserve and promote the proliferation of pancreatic beta cells, offering a potential new therapeutic approach for individuals with Type 1 Diabetes (T1D).[2][3] These application notes provide a comprehensive overview of a proposed Phase 2a clinical trial designed to assess the safety, tolerability, and efficacy of this compound in patients with recent-onset T1D.

Scientific Rationale

Type 1 Diabetes is an autoimmune disease characterized by the destruction of insulin-producing beta cells in the pancreas. This compound, by selectively activating Lyn kinase, enhances the phosphorylation of insulin substrate-1, thereby amplifying the insulin signaling cascade.[1] Preclinical evidence from studies conducted at the University of Alberta has shown that Lyn kinase is a key factor for beta cell survival and proliferation. Notably, this compound has been observed to induce proliferation in beta cells isolated from human cadavers, suggesting its potential to restore beta-cell mass and function in T1D patients. This Phase 2a trial is designed to translate these promising preclinical findings into a clinical setting.

Signaling Pathway of this compound in Pancreatic Beta Cells